molecular formula C14H11IN2O B577766 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-65-6

4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B577766
CAS RN: 1227270-65-6
M. Wt: 350.159
InChI Key: MDJCZFWKMPSCSL-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pyrrole ring, another five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a benzyloxy group and an iodine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and pyrrole rings. This could potentially be achieved through condensation reactions or through cyclization reactions. The benzyloxy group could be introduced through a substitution reaction, and the iodine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrrole rings would likely result in these rings being planar. The benzyloxy group would likely be in a plane perpendicular to the plane of the pyridine ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridine and pyrrole rings could undergo electrophilic substitution reactions. The benzyloxy group could undergo nucleophilic substitution reactions. The iodine atom could be replaced with other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the pyridine and pyrrole rings could make it a weak base. The iodine atom could make it relatively heavy and could influence its boiling and melting points .

Scientific Research Applications

Functional Materials and Agrochemicals

Functionalization of 1H-Pyrrolo[2,3-b]pyridine

Studies have explored the functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives for the development of agrochemicals and functional materials. For example, the introduction of amino groups onto the 6-position of 7-azaindole, a related compound, has led to the creation of multidentate agents with potential applications in various fields. Some derivatives exhibit high fungicidal activity, highlighting the potential of these compounds in agrochemical research (Minakata et al., 1992).

Organic Synthesis Methodologies

Synthesis of Pyrrolo-Pyridines and Other Heterocycles

The reactivity of β-(lithiomethyl)azines with nitriles, yielding 2-phenyl[1H]-pyrrolo[2,3-b]pyridine among other compounds, showcases innovative routes to synthesize pyrrolo-pyridines and related heterocycles. This method extends to various nitriles and β-methylazines, demonstrating the versatility of pyrrolo[2,3-b]pyridine derivatives in synthesizing a wide range of biologically and chemically significant compounds (Davis et al., 1992).

Anticancer Activity

Anticancer Properties of Pyrrolyl-Pyridine Derivatives

The synthesis of new scaffolds based on pyrrolyl-pyridines as potential anticancer agents highlights the bioactivity of this chemical framework. Compounds synthesized exhibited significant anticancer activity against human cervical and breast cancer cell lines, underscoring the potential therapeutic applications of derivatives related to 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine (Mallisetty et al., 2023).

Semiconducting Materials

Nitrogen-Embedded Semiconducting Materials

Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine derivatives has led to the development of materials with promising electrochemical and semiconducting properties. These materials, synthesized through condensation reactions, have applications in electronic devices due to their suitable energy levels and n-channel transport characteristics (Zhou et al., 2019).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin and eyes. If it’s intended to be used as a drug, it would need to undergo rigorous testing to determine its safety and potential side effects .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. If it’s intended to be used in other applications, future research could focus on exploring these applications .

properties

IUPAC Name

3-iodo-4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-11-8-17-14-13(11)12(6-7-16-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCZFWKMPSCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=CNC3=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744806
Record name 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227270-65-6
Record name 3-Iodo-4-(phenylmethoxy)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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